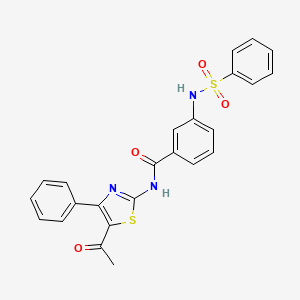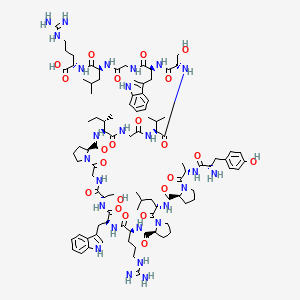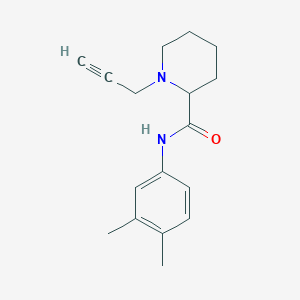
N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide, also known as APB, is a small molecule inhibitor that has been extensively studied for its potential in various scientific research applications. APB has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide has been found to inhibit the activity of several enzymes and receptors, including carbonic anhydrase and voltage-gated calcium channels. The exact mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide is still not fully understood, but it is thought to involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects
N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide has been found to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the modulation of ion channel activity, and the induction of apoptosis. N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide has also been found to have vasodilatory effects, making it a potential treatment for hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide is its specificity for certain enzymes and receptors, making it a valuable tool for studying specific signaling pathways. However, N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide also has limitations, including its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are several potential future directions for research involving N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide. One area of interest is the development of more specific and potent inhibitors based on the structure of N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide. Another area of interest is the investigation of the potential therapeutic applications of N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide in various diseases, including cancer and hypertension. Finally, further research is needed to fully understand the mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide and its effects on intracellular signaling pathways.
Méthodes De Synthèse
The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide involves the reaction of 4-phenylthiazol-2-amine with acetic anhydride to form 5-acetyl-4-phenylthiazol-2-amine. This intermediate is then reacted with 3-aminobenzenesulfonamide to form the final product, N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide.
Applications De Recherche Scientifique
N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide has been studied for its potential in a variety of scientific research applications, including cancer research, neuroscience, and cardiovascular research. In cancer research, N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In neuroscience, N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide has been shown to modulate the activity of ion channels and receptors, making it a valuable tool for studying neuronal function. In cardiovascular research, N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide has been found to have vasodilatory effects, making it a potential treatment for hypertension.
Propriétés
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(benzenesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4S2/c1-16(28)22-21(17-9-4-2-5-10-17)25-24(32-22)26-23(29)18-11-8-12-19(15-18)27-33(30,31)20-13-6-3-7-14-20/h2-15,27H,1H3,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQMDHDJAYGSHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2782769.png)
![4-[(2-Hydrazinopyridin-3-yl)sulfonyl]morpholine](/img/structure/B2782770.png)
![methyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2782772.png)
![3-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2782774.png)
![9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2782775.png)

![(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]amino benzoate](/img/structure/B2782780.png)





![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2782788.png)